Tetracosane
Overview
Description
Tetracosane, also known as tetrakosane, is a linear alkane hydrocarbon with the molecular formula C24H50. It is composed of a chain of 24 carbon atoms, each bonded to hydrogen atoms, forming a saturated hydrocarbon. This compound is typically found as colorless, waxy crystals and is known for its high melting point, which ranges from 48 to 54 degrees Celsius . This compound is insoluble in water but highly soluble in organic solvents such as benzene, toluene, and ether .
Biochemical Analysis
Molecular Mechanism
The primary molecular mechanism associated with tetracosane involves its metabolism by microorganisms. Alkane hydroxylases, which are enzymes found in these organisms, catalyze the conversion of this compound to an alcohol . This is the first step in the metabolic pathway that allows these organisms to utilize this compound as a carbon source.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits stability under normal conditions . Under high-temperature conditions, this compound can undergo pyrolysis, leading to the formation of various smaller hydrocarbons .
Metabolic Pathways
This compound is metabolized by certain bacteria through a pathway initiated by the enzyme alkane hydroxylase . This enzyme catalyzes the conversion of this compound to an alcohol, which can then be further metabolized through subsequent reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetracosane can be synthesized through various methods, including the Fischer-Tropsch synthesis, which involves the catalytic conversion of carbon monoxide and hydrogen into hydrocarbons. Another method is the hydrogenation of higher alkenes or alkynes, where unsaturated hydrocarbons are converted into saturated hydrocarbons in the presence of a catalyst such as palladium or platinum .
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of the refining of petroleum. The process involves the distillation of crude oil, where different fractions are separated based on their boiling points. This compound is typically found in the higher boiling point fractions and can be isolated through further purification processes .
Chemical Reactions Analysis
Types of Reactions: Tetracosane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form alcohols, aldehydes, and carboxylic acids. This reaction typically requires strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Although this compound is already a fully saturated hydrocarbon, it can undergo reduction reactions under specific conditions, such as catalytic hydrogenation.
Substitution: this compound can participate in substitution reactions, where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids
Reduction: No significant change as this compound is already saturated
Substitution: Alkyl halides
Scientific Research Applications
Mechanism of Action
Tetracosane exerts its effects primarily through its physical properties rather than specific molecular interactions. As a long-chain hydrocarbon, it can influence the viscosity and melting point of mixtures in which it is present. In thermal energy storage systems, this compound absorbs and releases heat during phase transitions, making it an effective material for maintaining temperature stability .
Comparison with Similar Compounds
- Heneicosane (C21H44)
- Nonacosane (C29H60)
Comparison: Tetracosane is unique among its similar compounds due to its specific chain length of 24 carbon atoms, which gives it distinct physical properties such as melting point and solubility. Compared to heneicosane and nonacosane, this compound has a higher melting point and greater solubility in organic solvents. These properties make it particularly useful in applications requiring precise thermal management and phase change characteristics .
Properties
IUPAC Name |
tetracosane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50/c1-3-5-7-9-11-13-15-17-19-21-23-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POOSGDOYLQNASK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50 | |
Record name | N-TETRACOSANE | |
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DSSTOX Substance ID |
DTXSID8060955 | |
Record name | n-Tetracosane | |
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Molecular Weight |
338.7 g/mol | |
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Physical Description |
N-tetracosane is a crystalline waxy solid. Insoluble in water. Used in organic synthesis., Waxy solid; [CAMEO] White crystalline solid; [Alfa Aesar MSDS], Solid | |
Record name | N-TETRACOSANE | |
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Boiling Point |
736.3 °F at 760 mmHg (NTP, 1992), 391 °C, 390.00 to 392.00 °C. @ 760.00 mm Hg | |
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Flash Point |
> 113.00 °C (> 235.40 °F) - closed cup | |
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Solubility |
Insoluble in water, Slightly soluble in ethanol; very soluble in ethyl ether, Soluble in alcohol | |
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Density |
0.7991 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7991 g/cu cm at 20 °C, Density: 0.779 g/cu cm (51/4C) | |
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Vapor Pressure |
4.07X10-6 mm Hg at 25 °C (extrapolated) | |
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Color/Form |
Crystals, Crystals from ether, White powder | |
CAS No. |
646-31-1 | |
Record name | N-TETRACOSANE | |
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Melting Point |
126 °F (NTP, 1992), 50.3 °C, 54 °C | |
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Q1: What is the molecular formula and molecular weight of tetracosane?
A1: this compound has a molecular formula of C24H50 and a molecular weight of 338.65 g/mol.
Q2: What are the characteristic spectroscopic features of this compound?
A2: this compound, being a saturated hydrocarbon, exhibits characteristic peaks in infrared (IR) spectroscopy corresponding to C-H stretching and bending vibrations. These are typically observed around 2900 cm-1 and 1400 cm-1, respectively. Nuclear Magnetic Resonance (NMR) spectroscopy would reveal signals primarily in the aliphatic region, indicative of the methylene (-CH2-) groups that constitute the majority of its structure.
Q3: How does the structure of this compound relate to its physical properties?
A3: this compound's linear structure allows for close packing of molecules, contributing to its solid, waxy nature at room temperature. [] This close packing also influences its melting point, which is relatively high for hydrocarbons of similar molecular weights.
Q4: How does this compound behave in thin films on surfaces like graphite?
A4: this compound forms ordered structures on graphite surfaces at low temperatures. [, ] Molecular Dynamics (MD) simulations have shown that these monolayers and bilayers undergo a unique melting process at temperatures higher than bulk this compound, involving gauche defect formation and chain rolling. [, ]
Q5: What happens to the structure of this compound under confinement, for example, inside carbon nanotubes?
A5: Confinement within narrow carbon nanotubes induces conformational changes in this compound, shifting the equilibrium from the usual trans conformation towards a more compact, helical gauche conformation. [] This behavior highlights the impact of spatial restrictions on the structure and potentially the properties of the confined molecule.
Q6: How does this compound interact with other molecules in mixtures?
A6: The solubility of this compound in various hydrocarbon solvents has been studied extensively. [] These studies, often employing models like the Scatchard-Hildebrand equation and UNIFAC, reveal the thermodynamic interactions influencing the miscibility of this compound with other hydrocarbons, relevant for understanding its behavior in complex mixtures like fuels.
Q7: What unique phase transitions does this compound exhibit?
A7: this compound exhibits multiple rotator phases before melting. [, ] These transitions between rotator phases have been investigated using sensitive techniques like silicon microcantilevers, which reveal subtle changes in mechanical properties associated with these transformations. []
Q8: What role does this compound play as a semiochemical?
A8: this compound acts as a kairomone for various insect species. For instance, it plays a crucial role in the adoption process of the parasitic butterfly Phengaris nausithous by Myrmica rubra ants. [] This interaction highlights the importance of this compound in mediating complex ecological relationships.
Q9: Is this compound involved in any disease models?
A9: Studies utilizing a methionine-choline-deficient diet to induce nonalcoholic steatohepatitis (NASH) in mice identified this compound as a potential biomarker in the fecal metabolome. [] While the exact role of this compound in NASH development remains unclear, its presence in the altered metabolome suggests a potential link that warrants further investigation.
Q10: What are the potential applications of this compound in material science?
A10: this compound’s phase transition properties make it a potential candidate for phase change materials (PCMs). [] Microencapsulated this compound with polymer shells like polystyrene show promising mechanical properties for thermal energy storage applications. [] Further research on optimizing encapsulation and improving thermal stability will be crucial for realizing its full potential in this field.
Q11: How is this compound utilized in analytical chemistry?
A11: this compound serves as an internal standard in gas chromatography due to its well-defined properties and availability in pure form. [] It helps to improve the accuracy and reliability of quantitative analyses, particularly for complex mixtures like petroleum products.
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